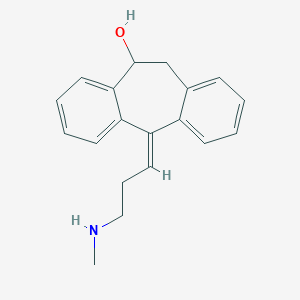

10-Hydroxynortriptyline

Beschreibung

Formation as a Major Active Metabolite of Nortriptyline and Amitriptyline

10-Hydroxynortriptyline is a primary and active metabolite of both nortriptyline and its precursor, amitriptyline. wikipedia.orgnih.govmedchemexpress.comcaymanchem.com The metabolic conversion of amitriptyline to nortriptyline is a key step, primarily carried out by the cytochrome P450 enzyme CYP2C19 through a process called demethylation. drugbank.compharmgkb.org Subsequently, nortriptyline is hydroxylated by another P450 enzyme, CYP2D6, to form this compound. caymanchem.compharmgkb.orgglpbio.cn This hydroxylation is a major metabolic pathway for both parent drugs. nih.govtandfonline.com

The formation of this compound is a significant event in the metabolic cascade of these TCAs. It is one of the most abundant metabolites found in the plasma of individuals taking either amitriptyline or nortriptyline. pharmgkb.orgdrugbank.com The metabolic process is influenced by genetic variations in the CYP2D6 enzyme, which can lead to differences in the rate of formation and concentration of this compound among individuals.

Significance in the Overall Pharmacological Profile of Parent Compounds

The pharmacological activity of this compound significantly contributes to the therapeutic effects of its parent compounds, amitriptyline and nortriptyline. wikipedia.orgdrugbank.com While nortriptyline is a potent inhibitor of norepinephrine and serotonin reuptake, its metabolite, this compound, also exhibits notable pharmacological activity. drugbank.com Specifically, the E-isomer of this compound is a potent inhibitor of norepinephrine reuptake. wikipedia.orgcaymanchem.com

Stereoisomerism of this compound: E- and Z-Forms

This compound exists as two geometric isomers, designated as (E)-10-hydroxynortriptyline (trans) and (Z)-10-hydroxynortriptyline (cis). nih.govnih.govnih.gov These stereoisomers have the same chemical formula and connectivity of atoms but differ in their three-dimensional orientation. The formation of these isomers is stereoselective, meaning one isomer is produced in greater quantities than the other. nih.gov

The hydroxylation of nortriptyline by CYP2D6 preferentially yields the (E)-isomer. pharmgkb.orgmdpi.com Studies have shown that the formation of the (E)-enantiomer occurs at a rate approximately five times that of the (Z)-enantiomer. pharmgkb.org In human liver microsomes, the formation of the Z-isomer was found to constitute about 13% of the total 10-hydroxylase activity. nih.gov

Interactive Data Tables

Metabolic Pathway of Amitriptyline and Nortriptyline

| Parent Compound | Primary Metabolic Step | Key Enzyme | Active Metabolite |

|---|---|---|---|

| Amitriptyline | Demethylation | CYP2C19 | Nortriptyline |

| Nortriptyline | Hydroxylation | CYP2D6 | This compound |

Stereoisomers of this compound

| Isomer | Common Name | Relative Formation Rate |

|---|---|---|

| (E)-10-hydroxynortriptyline | trans-isomer | ~87% |

| (Z)-10-hydroxynortriptyline | cis-isomer | ~13% |

Pharmacological Activity of Key Compounds

| Compound | Primary Mechanism of Action |

|---|---|

| Amitriptyline | Inhibition of serotonin and norepinephrine reuptake |

| Nortriptyline | Inhibition of norepinephrine and serotonin reuptake |

| (E)-10-hydroxynortriptyline | Inhibition of norepinephrine reuptake |

Eigenschaften

IUPAC Name |

2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAGXZGJKNUNLHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016982 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1156-99-6 | |

| Record name | 10-Hydroxynortriptyline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Mechanisms of 10-hydroxynortriptyline Biotransformation

Enzymatic Hydroxylation by Cytochrome P450 Systems

The hydroxylation of nortriptyline to 10-hydroxynortriptyline is a critical step in its metabolism, predominantly catalyzed by the cytochrome P450 (CYP) enzyme system in the liver. drugbank.com This process involves the introduction of a hydroxyl group at the 10th position of the nortriptyline molecule, leading to the formation of (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline isomers. researchgate.netmedchemexpress.com

Primary Role of Cytochrome P450 2D6 (CYP2D6)

The cytochrome P450 2D6 (CYP2D6) isoenzyme is the principal catalyst in the 10-hydroxylation of nortriptyline. g-standaard.nlpgkb.orgnih.gov This enzyme exhibits high affinity for nortriptyline and is responsible for the majority of its conversion to this compound. nih.govnih.gov The formation of (E)-10-hydroxynortriptyline, the major active metabolite, is almost exclusively mediated by CYP2D6. nih.gov The significant role of CYP2D6 is underscored by the substantial impact of its genetic polymorphisms on nortriptyline metabolism. nih.govgsconlinepress.com Individuals with different CYP2D6 genotypes, such as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs), exhibit marked differences in the plasma concentrations of nortriptyline and this compound. g-standaard.nlpgkb.org Studies have shown a clear correlation between the number of functional CYP2D6 alleles and the rate of nortriptyline metabolism, with ultrarapid metabolizers showing significantly higher clearance rates. nih.gov

Contribution of Other Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2C19, CYP3A4)

While CYP2D6 is the primary enzyme, other cytochrome P450 isoforms also contribute to the metabolism of nortriptyline, although to a lesser extent in the 10-hydroxylation pathway. drugbank.com

CYP3A4: This isoform has been identified as a low-affinity enzyme involved in the E-10-hydroxylation of nortriptyline. nih.gov While its contribution is minimal under normal conditions, it can become more significant at higher nortriptyline concentrations or when CYP2D6 is inhibited or saturated. nih.govnih.gov The involvement of CYP3A4 helps explain why individuals who are poor metabolizers for CYP2D6 can still hydroxylate nortriptyline to some extent. nih.gov

Kinetic Characterization of 10-Hydroxylation Pathways (e.g., Km, Vmax)

Kinetic studies have been crucial in elucidating the roles of different CYP isoforms in nortriptyline hydroxylation. These studies have determined the Michaelis-Menten constant (Km), representing the substrate concentration at half-maximal velocity, and the maximum reaction velocity (Vmax).

In vitro studies using human liver microsomes and cDNA-expressed human CYP isozymes have provided specific kinetic parameters for the 10-hydroxylation of nortriptyline.

| Enzyme | Pathway | Km (µM) | Vmax (mol/hr/mol CYP) |

| CYP2D6 | High-affinity E-10-hydroxylation | 2.1 | - |

| CYP3A4 | Low-affinity E-10-hydroxylation | 37.4 | - |

| CYP2D6 | Hydroxylation | 0.48-0.74 | 130 |

Data sourced from multiple in vitro studies. nih.govnih.gov

The low Km value for CYP2D6 confirms its high affinity for nortriptyline in the 10-hydroxylation reaction. nih.govnih.gov In contrast, the significantly higher Km for CYP3A4 indicates its role as a low-affinity pathway. nih.gov The Vmax for hydroxylation by CYP2D6 is substantial, highlighting its high capacity for this metabolic conversion. nih.gov Human liver microsomal studies have shown biphasic kinetics for nortriptyline E-10-hydroxylation, with a high-affinity component (Km approximately 1.3 µM) inhibited by the CYP2D6 inhibitor quinidine, and a low-affinity component (Km approximately 24.4 µM) inhibited by the CYP3A4 inhibitor ketoconazole. researchgate.netnih.gov

Conjugative Metabolism: Glucuronidation of this compound

Following its formation, this compound undergoes phase II metabolism, primarily through glucuronidation. drugbank.com This conjugation reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes that transfer glucuronic acid from UDP-glucuronic acid (UDPGA) to the hydroxyl group of this compound. sigmaaldrich.comwikipedia.org This process increases the water solubility of the metabolite, facilitating its excretion from the body, mainly in the urine. sigmaaldrich.comoup.com

Genetic Factors Influencing 10-hydroxynortriptyline Disposition

Impact of Cytochrome P450 2D6 (CYP2D6) Genetic Polymorphism on Metabolic Clearance

The enzyme primarily responsible for the hydroxylation of nortriptyline to 10-hydroxynortriptyline is Cytochrome P450 2D6 (CYP2D6). tandfonline.comgsconlinepress.comchildrensmercy.org The gene encoding CYP2D6 is highly polymorphic, with over 100 identified allelic variants, leading to a wide range of enzymatic activity. tandfonline.comchildrensmercy.org This genetic variability is a major determinant of the metabolic clearance of nortriptyline and the formation of its hydroxylated metabolite.

Based on their CYP2D6 genotype, individuals can be categorized into distinct metabolic phenotypes, which directly impact the disposition of this compound.

Poor Metabolizers (PMs): These individuals possess two non-functional CYP2D6 alleles, resulting in a lack of or severely reduced enzyme activity. g-standaard.nlnih.govpgkb.org Consequently, PMs exhibit impaired metabolism of nortriptyline, leading to lower plasma concentrations of this compound and higher concentrations of the parent drug. nih.gov

Intermediate Metabolizers (IMs): IMs carry one reduced-function allele and one non-functional allele, or two reduced-function alleles. This results in decreased CYP2D6 enzyme activity compared to normal metabolizers.

Normal Metabolizers (NMs): Previously referred to as extensive metabolizers (EMs), NMs have two functional copies of the CYP2D6 gene, leading to normal enzyme activity. gsconlinepress.com

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of functional CYP2D6 genes, leading to significantly increased enzyme activity. nih.govnih.gov UMs metabolize nortriptyline at an accelerated rate, resulting in higher plasma concentrations of this compound and extremely low levels of the parent drug. nih.gov

Studies have demonstrated a clear relationship between the number of functional CYP2D6 genes and the pharmacokinetics of nortriptyline and this compound. nih.govnih.gov For instance, the plasma concentrations of this compound are highest in individuals with multiple functional genes and lowest in poor metabolizers. nih.gov

The functional consequences of different CYP2D6 alleles on this compound formation are well-documented.

| Allele | Functional Status | Impact on Metabolism |

| CYP2D61 | Normal function | Considered the "wild-type" allele with normal enzyme activity. stjude.org |

| CYP2D62 | Normal function | Also considered a normal function allele, but duplications of this allele (2xN) can lead to ultrarapid metabolism. nih.govstjude.orgpharmgkb.org |

| CYP2D64 | No function | A common non-functional allele, particularly in Caucasians, leading to a poor metabolizer phenotype when two copies are present. nih.govstjude.orgpharmgkb.org |

| CYP2D610 | Decreased function | Prevalent in East Asian populations, this allele encodes an enzyme with reduced activity, leading to impaired metabolism of nortriptyline. nih.govstjude.orgcpicpgx.orgcapes.gov.br |

| CYP2D617 | Decreased function | More frequent in individuals of African descent, this allele results in decreased enzyme activity. stjude.orgcapes.gov.brnih.gov |

Individuals homozygous for the CYP2D610 allele show significantly higher plasma levels of nortriptyline and lower levels of this compound compared to those with the CYP2D61/*1 genotype. capes.gov.br The effect of the *10 allele is less pronounced than that of the non-functional *4 allele. nih.gov

The ratio of nortriptyline to this compound in plasma is a reliable indicator of CYP2D6 metabolic activity. A strong correlation exists between the CYP2D6 genotype and this metabolic ratio.

Studies have shown a progressive decrease in the nortriptyline/10-hydroxynortriptyline area under the curve (AUC) ratio with an increasing number of functional CYP2D6 genes. nih.govresearchgate.net For example, a study involving individuals with 0, 1, 2, 3, and 13 functional CYP2D6 genes reported AUC ratios of nortriptyline to this compound of 36:25:10:4:1, respectively. nih.govresearchgate.netcapes.gov.br This demonstrates the quantitative impact of the CYP2D6 genotype on the formation of this compound.

| Number of Functional CYP2D6 Genes | Mean Ratio of AUC (Nortriptyline/10-Hydroxynortriptyline) |

| 0 | 2.89 |

| 1 | 2.06 |

| 2 | 0.77 |

| 3 | 0.32 |

| 13 | 0.08 |

Data adapted from a study on the 10-hydroxylation of nortriptyline in individuals with varying numbers of functional CYP2D6 genes. pgkb.org

Functional Activity of CYP2D6 Allelic Variants (e.g., *1, *2, *4, *10, *17)

Influence of Other Drug-Metabolizing Enzyme Genetic Polymorphisms (e.g., CYP1A2, CYP2C19, CYP3A4)

CYP2C19: This enzyme is involved in the demethylation of amitriptyline to nortriptyline. tandfonline.comchildrensmercy.orgnih.govresearchgate.net Genetic polymorphisms in CYP2C19 can, therefore, indirectly influence the amount of nortriptyline available for subsequent hydroxylation by CYP2D6. nih.gov Some studies suggest that the metabolic pathway of amitriptyline is more significantly influenced by CYP2C19 than by CYP2D6. researchgate.netnih.gov

Interethnic Variability in CYP2D6 Allele Frequencies and Metabolism

The frequencies of CYP2D6 alleles vary significantly across different ethnic populations, leading to interethnic differences in the metabolism of nortriptyline and the formation of this compound. tandfonline.comcapes.gov.br

Caucasians: Approximately 7% of Caucasians are poor metabolizers, often due to the prevalence of the non-functional CYP2D6*4 allele. nih.gov

East Asians: The decreased function CYP2D6*10 allele is highly prevalent in East Asian populations, with a frequency of about 50%. cpicpgx.orgcapes.gov.brnih.gov This leads to a higher proportion of individuals with an intermediate metabolizer phenotype in this group. nih.gov The incidence of poor metabolizers is lower, at around 1%. nih.gov

Africans and African Americans: Individuals of African descent have a higher frequency of decreased-function alleles such as CYP2D617 and CYP2D629. capes.gov.brnih.gov

Middle Easterners and Ethiopians: These populations show a higher frequency of ultrarapid metabolizers due to gene duplications. capes.gov.br

This interethnic variability underscores the importance of considering an individual's genetic background when evaluating the disposition of this compound.

Molecular and Cellular Pharmacodynamics of 10-hydroxynortriptyline

Mechanisms of Monoamine Neurotransmitter Reuptake Inhibition

10-Hydroxynortriptyline demonstrates a pronounced ability to inhibit the reuptake of norepinephrine. nih.gov In preclinical studies using rat cortical slices, both the cis- and trans-isomers of this compound have been shown to be potent inhibitors of the norepinephrine transporter (NET). caymanchem.comcaymanchem.com Specifically, both trans-10-hydroxy nortriptyline and cis-10-hydroxy nortriptyline inhibit norepinephrine reuptake in rat cortical slices with an EC₅₀ of 160 nM. caymanchem.comcaymanchem.com Furthermore, trans-10-hydroxy nortriptyline has an EC₅₀ of 176 nM for norepinephrine reuptake inhibition in isolated human plasma. caymanchem.combertin-bioreagent.com This inhibition of NET is a key mechanism underlying the antidepressant effects of tricyclic antidepressants, as it leads to an increased concentration of norepinephrine in the synaptic cleft. caldic.com

The potency of this compound as a norepinephrine reuptake inhibitor is significant when compared to its parent compound, nortriptyline. Research indicates that this compound is a more potent inhibitor of NET than nortriptyline. frontiersin.org Specifically, the trans isomer of this compound is considered more potent than the cis form. kentpharma.co.ukhpra.iemedsafe.govt.nzhpra.ie While nortriptyline itself is a potent NET inhibitor, its metabolite, this compound, exhibits even stronger activity in this regard. frontiersin.org In vitro studies have shown that this compound is approximately half as potent as nortriptyline in inhibiting the neuronal uptake of norepinephrine. medchemexpress.com However, other sources suggest it is a stronger NET inhibitor. frontiersin.org In contrast to its strong effect on norepinephrine reuptake, this compound and its parent compound, nortriptyline, are weaker inhibitors of the serotonin transporter (SERT). frontiersin.org

Table 1: Comparative Potency of Nortriptyline and this compound

| Compound | Target | Potency (EC₅₀) |

|---|---|---|

| trans-10-hydroxy Nortriptyline | Norepinephrine Reuptake (rat cortical slices) | 160 nM caymanchem.comcaymanchem.com |

| trans-10-hydroxy Nortriptyline | Norepinephrine Reuptake (human plasma) | 176 nM caymanchem.combertin-bioreagent.com |

This table is interactive. Click on the headers to sort the data.

Inhibition of Norepinephrine Reuptake Transporters in Preclinical Models

Receptor Binding Profiles and Affinities

Tricyclic antidepressants, including nortriptyline and its metabolites, are known to have varying affinities for muscarinic acetylcholine receptors. hpra.ie This binding activity is associated with the anticholinergic side effects commonly observed with this class of drugs. It has been noted that this compound exhibits fewer anticholinergic effects in humans compared to its parent compound. medchemexpress.com All metabolites of amitriptyline, including this compound, are less anticholinergic than amitriptyline and nortriptyline. hpra.ie

While specific receptor occupancy studies for this compound are not extensively detailed in the provided context, the general profile of tricyclic antidepressants involves interaction with various receptors beyond the monoamine transporters. Amitriptyline, the precursor to nortriptyline, has a high affinity for histamine H1 receptors. caldic.comhpra.ie The metabolites of amitriptyline and nortriptyline, including this compound, generally have a weaker binding profile to these other receptors compared to the parent compounds. hpra.ie

Affinity for Muscarinic Acetylcholine Receptors in Brain Tissues

Neurochemical Effects in Preclinical Models

The primary neurochemical effect of this compound in preclinical models is the potentiation of noradrenergic neurotransmission through the inhibition of norepinephrine reuptake. nih.gov Studies in patients treated with nortriptyline have shown a significant decrease in the cerebrospinal fluid (CSF) concentration of the norepinephrine metabolite 4-hydroxy-3-methoxyphenylglycol (HMPG). nih.gov This reduction in HMPG is indicative of decreased norepinephrine turnover, a direct consequence of reuptake inhibition. nih.gov As both nortriptyline and this compound are strong inhibitors of norepinephrine uptake, it is understood that both compounds contribute to this observed neurochemical change. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Nortriptyline |

| Amitriptyline |

| cis-10-hydroxynortriptyline |

| trans-10-hydroxynortriptyline |

| Norepinephrine |

| Serotonin |

Modulation of Neurotransmitter Levels (e.g., Norepinephrine)

This compound (10-OH-NT) is a primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. researchgate.netnih.govfrontiersin.org It exists as two geometric isomers, (E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, with the E-isomer being the major metabolite formed in humans. uq.edu.auupenn.edu The formation of these metabolites is primarily catalyzed by the cytochrome P450 enzyme CYP2D6 in a stereospecific manner. researchgate.netresearchgate.netdovepress.com

The principal pharmacodynamic action of this compound is the inhibition of norepinephrine (noradrenaline) reuptake at neuronal synapses. researchgate.netkcl.ac.ukcornell.edu By blocking the norepinephrine transporter (NET), it increases the concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission. patsnap.comwdh.ac.id This mechanism is believed to be a key contributor to the therapeutic effects of its parent compound, nortriptyline.

Studies have demonstrated that both E- and Z-isomers of 10-OH-NT are potent inhibitors of norepinephrine uptake. kcl.ac.ukcornell.edu In vitro research using rat cortical slices showed that both cis- (Z) and trans- (E) 10-hydroxy-nortriptyline inhibit norepinephrine reuptake with an effective concentration (EC₅₀) of 160 nM. kcl.ac.ukcornell.edu The E-isomer also inhibits norepinephrine reuptake in isolated human plasma with an EC₅₀ of 176 nM. kcl.ac.uk While active, E-10-OH-NT is considered to be approximately half as potent as nortriptyline itself as a norepinephrine reuptake inhibitor. researchgate.netpatsnap.comnih.gov Another assessment suggests it is about four times weaker than nortriptyline. nih.gov

A pilot study conducted on patients with major depressive episodes provided in vivo evidence of this mechanism. Treatment with racemic E-10-OH-NT resulted in a mean decrease of 18% in the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (HMPG) in the cerebrospinal fluid (CSF), supporting the compound's ability to inhibit noradrenaline uptake in the central nervous system. nih.gov Further supporting its central activity, 10-OH-NT has been shown to cross the blood-brain barrier, with concentrations in the CSF found to be higher than those of the parent drug, nortriptyline. nih.gov

| Compound | Potency vs. Nortriptyline | EC₅₀ (Rat Cortical Slices) | EC₅₀ (Human Plasma) | Reference |

|---|---|---|---|---|

| (E)-10-Hydroxynortriptyline | ~50% as potent | 160 nM | 176 nM | researchgate.netkcl.ac.ukpatsnap.comnih.gov |

| (Z)-10-Hydroxynortriptyline | Data not specified | 160 nM | Not available | cornell.edu |

| Nortriptyline | Baseline | Not available | Not available | researchgate.netpatsnap.comnih.gov |

| Compound | Relative Affinity vs. Nortriptyline | Reference |

|---|---|---|

| (E)-10-Hydroxynortriptyline | ~18 times lower | researchgate.netresearchgate.net |

| Nortriptyline | Baseline | researchgate.netresearchgate.net |

Influence on Neuroplasticity Markers (e.g., Brain-Derived Neurotrophic Factor, Hippocampal Neurogenesis)

Direct research investigating the specific effects of this compound on neuroplasticity markers such as Brain-Derived Neurotrophic Factor (BDNF) and hippocampal neurogenesis is limited. However, studies on its parent compound, nortriptyline, provide relevant insights, especially as the therapeutic concentrations of this compound are used to inform in vitro study designs on human hippocampal progenitor cells.

The "neurotrophin hypothesis" of depression posits that antidepressants may exert their therapeutic effects by reversing stress-induced structural and functional brain deficits, in part by modulating neurotrophic factors and promoting neurogenesis. patsnap.com Chronic administration of antidepressants is generally thought to enhance hippocampal neurogenesis and influence the expression of genes related to neuroplasticity, such as BDNF. researchgate.netpatsnap.com

Studies on nortriptyline, however, present a complex picture. Chronic use of nortriptyline has been suggested to influence the expression of BDNF, which plays a critical role in synaptic plasticity and neuronal survival. patsnap.com Yet, research findings have been inconsistent.

One study in a genetic rat model of depression found that while nortriptyline produced antidepressant-like behavioral effects, these changes were not associated with an increase in hippocampal cell proliferation. researchgate.net

Another study in female rats concluded that the antidepressant effects of nortriptyline appeared to be unrelated to the regulation of hippocampal BDNF expression.

Research in adolescent rats revealed dose-dependent opposite effects, where a low dose of nortriptyline increased mature BDNF (mBDNF) protein content, while a higher dose decreased it; neither dose was found to alter neurogenesis. In adult rats from the same study, nortriptyline did not modulate these neuroplasticity markers at the tested doses.

Conversely, other research suggests a role for nortriptyline in modulating the functional properties of newly born neurons. One study proposed that the prophylactic effects of nortriptyline against anxiety-like behavior may be due to its ability to counteract stress-induced changes in the maturation and integration of immature adult-born hippocampal neurons. uq.edu.au Furthermore, a study investigating the effects of antidepressants on human hippocampal progenitor cells used the known therapeutic range of this compound (233–567 nM) to establish relevant concentrations for nortriptyline treatment, highlighting the metabolite's importance in the parent drug's central nervous system activity. That study aimed to identify an "antidepressant mRNA signature" by examining convergent downstream effects of different antidepressant classes on gene expression in these progenitor cells.

Pharmacokinetic Transport and Distribution of 10-hydroxynortriptyline

Active Transport Systems in Peripheral Organs (e.g., Renal Clearance)

The elimination of 10-hydroxynortriptyline from the body involves active transport processes, particularly within the kidneys. Studies have demonstrated that (E)-10-hydroxynortriptyline is actively secreted in the proximal tubules of the kidney. nih.gov This process contributes to its renal clearance, which is the rate at which the drug is removed from the plasma by the kidneys.

Research in rat models has shown that this active renal secretion can be inhibited by other drugs. nih.gov For instance, quinidine has been found to markedly decrease the renal clearance of both total and unbound (E)-10-hydroxynortriptyline. nih.gov Propranolol also inhibits this secretion, although to a lesser extent than quinidine. nih.gov These findings indicate that this compound is a substrate for a specific renal transport system that can be a site for drug-drug interactions. nih.gov

In humans, particularly in the elderly, the efficiency of renal clearance impacts the plasma concentration of this metabolite. A significant inverse correlation has been observed between the plasma levels of E-10-hydroxynortriptyline and creatinine clearance, a measure of kidney function. nih.gov This suggests that as renal function declines, the elimination of E-10-hydroxynortriptyline is reduced, leading to higher concentrations in the blood. nih.gov Furthermore, age itself has been identified as a factor affecting E-10-hydroxynortriptyline levels, independent of its effect on creatinine clearance. nih.gov

Table 1: Effect of Inhibitors on the Renal Clearance of (E)-10-Hydroxynortriptyline in Rats

| Treatment Group | Effect on Renal Clearance of (E)-10-OH-NT | Reference |

|---|---|---|

| Control | Baseline active secretion in proximal tubule | nih.gov |

| Quinidine | Markedly decreased total and unbound clearance | nih.gov |

| Propranolol | Less pronounced decrease in clearance compared to quinidine | nih.gov |

Blood-Brain Barrier Permeability and Brain Accumulation

This compound is capable of crossing the blood-brain barrier (BBB), a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). nih.gov Evidence for this comes from studies in depressed patients, which found that after three weeks of nortriptyline treatment, the concentration of this compound in the cerebrospinal fluid (CSF) was higher than that of the parent drug, nortriptyline. nih.gov

A strong correlation exists between the CSF and plasma concentrations of this compound (r = 0.77), indicating that its levels in the central nervous system are related to its systemic circulation. nih.gov The ability of this compound to penetrate the CNS is significant, as it is an active metabolite with pharmacological effects. nih.govnih.gov While the precise mechanisms governing its transport across the BBB are still under investigation, its presence in the CSF at notable concentrations confirms its entry into the brain. nih.govtargetmol.com

Table 2: Mean Concentrations of Nortriptyline (NT) and this compound (10-OH-NT) in Plasma and Cerebrospinal Fluid (CSF)

| Compound | Mean Plasma Concentration (nmol/L) | Mean CSF Concentration (nmol/L) | Reference |

|---|---|---|---|

| Nortriptyline (NT) | 433 ± 199 | 39 ± 23 | nih.gov |

| 10-OH-NT | 599 ± 207 | 67 ± 20 | nih.gov |

Interaction with Efflux and Uptake Transporters (e.g., P-glycoprotein/ABCB1, Organic Cation Transporters)

The transport and distribution of this compound are actively modulated by its interaction with various transporter proteins. Key among these are efflux transporters like P-glycoprotein (P-gp), encoded by the ABCB1 gene, and various uptake transporters. nih.govtg.org.au

P-glycoprotein (ABCB1): Research has confirmed that both the E- and Z- stereoisomers of this compound are substrates for P-glycoprotein. nih.gov P-gp is an efflux transporter located in critical barriers, including the intestinal epithelium, the kidneys, and the blood-brain barrier, where it actively pumps substrates out of cells and back into the bloodstream or lumen. nih.govtg.org.au This action can limit the absorption and brain penetration of drugs that are P-gp substrates. tg.org.au Studies investigating the inhibition of P-gp have provided further insight. When the P-gp inhibitor cyclosporine A was administered to rats, an increase in the brain-to-serum concentration ratio of E-10-hydroxynortriptyline was observed, although this change was not statistically significant in the specific study. nih.gov This trend, however, supports the role of P-gp in limiting the brain accumulation of the metabolite. nih.gov Conversely, a study on healthy volunteers with different ABCB1 gene variants (haplotypes) found no significant differences in the plasma exposure to E- and Z-10-hydroxynortriptyline, suggesting that these specific genetic variations may not strongly influence its systemic pharmacokinetics. nih.gov

Organic Cation Transporters (OCTs): Organic cation transporters are a family of uptake transporters involved in the disposition of many positively charged drugs. d-nb.info While the parent compound, nortriptyline, is known to be an inhibitor of the renal organic cation transporter, the specific interactions of this compound with this family of transporters are less defined. drugbank.com There is an indication that this compound is associated with organic cation transporter 1 (OCT1). hivclinic.ca The coordinated action of uptake transporters like OCT1 and metabolizing enzymes is crucial for the disposition of many cationic drugs. goettingen-research-online.de Given its chemical nature, it is plausible that this compound interacts with various OCTs, which could influence its uptake into organs like the liver and kidneys, but further specific research is needed. drugbank.comhivclinic.ca

Table 3: Summary of this compound Interaction with Transporters

| Transporter | Gene | Type | Interaction with 10-OH-NT | Consequence of Interaction | Reference |

|---|---|---|---|---|---|

| P-glycoprotein | ABCB1 | Efflux | Substrate | Limits absorption and brain penetration | nih.govnih.gov |

| Organic Cation Transporter 1 (OCT1) | SLC22A1 | Uptake | Associated with OCT1 | Potential role in organ uptake (e.g., liver, kidney) | hivclinic.ca |

Advanced Analytical Methodologies for 10-hydroxynortriptyline Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the determination of 10-hydroxynortriptyline in biological fluids due to its superior sensitivity and specificity. researchgate.net

Development and Validation of High-Sensitivity Methods

Researchers have successfully developed and validated numerous high-sensitivity LC-MS/MS methods for the quantification of this compound in human plasma. These methods are essential for capturing the full pharmacokinetic profile of the compound. For instance, one method achieved a lower limit of quantitation (LLOQ) of 1.09 ng/mL for both nortriptyline and this compound in human plasma using a 250 µL sample volume. nih.gov Another highly sensitive assay reported an even lower LLOQ of 0.5 ng/mL for both E- and Z-10-hydroxynortriptyline isomers in plasma. nih.govresearchgate.net A separate study described a method with an LLOQ of 0.8 ng/mL for both nortriptyline and its 10-hydroxy metabolite. nih.govresearchgate.net These methods are typically validated according to regulatory guidelines, ensuring their accuracy and precision for clinical applications. nih.gov The validation process includes assessing linearity, precision, accuracy, and stability under various conditions. nih.gov

Simultaneous Quantification of Isomers and Metabolites

LC-MS/MS allows for the simultaneous measurement of this compound along with its parent drug, nortriptyline, and other related metabolites. This comprehensive analysis provides a more complete picture of the drug's metabolic pathway. A notable LC-MS/MS method was developed for the simultaneous determination of amitriptyline, nortriptyline, and their hydroxylated metabolites, including the isobaric E- and Z-10-hydroxynortriptyline isomers, in human serum. nih.gov This method successfully separated all analytes within a 6-minute run time. nih.gov Another method simultaneously estimated nortriptyline and this compound in human plasma with a total run time of just 2.5 minutes. nih.gov The ability to resolve and quantify the geometric isomers, E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline, is a significant advantage of modern LC-MS/MS assays. nih.gov

Application of Deuterated Internal Standards

The use of deuterated internal standards is a key strategy to ensure the accuracy and precision of LC-MS/MS analyses. These stable isotope-labeled analogs of the analytes behave almost identically during sample preparation and ionization, compensating for variations in extraction recovery and matrix effects. nih.gov For example, deuterium-labeled internal standards such as [2H3]10-OH-NT have been employed for the quantification of this compound. nih.govresearchgate.net The use of deuterated analogs of both amitriptyline and nortriptyline has also been reported for the simultaneous quantification of these compounds and their hydroxy metabolites. nih.gov This approach is critical for achieving reliable and reproducible results in pharmacokinetic and clinical studies.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., DAD, Fluorescence)

Prior to the widespread adoption of LC-MS/MS, High-Performance Liquid Chromatography (HPLC) with various detectors was a common technique for analyzing this compound. While generally less sensitive than mass spectrometry, these methods can still be effective.

Diode Array Detection (DAD) exposes the sample to a wide spectrum of light, measuring which wavelengths are absorbed. measurlabs.com This allows for the identification of compounds based on their UV-Vis spectra. lcms.cz

Fluorescence Detection (FLD) is a highly sensitive and selective alternative for compounds that are naturally fluorescent or can be derivatized with a fluorescent tag. measurlabs.comthermofisher.com A specific HPLC-FLD method was developed for nortriptyline in plasma, involving derivatization with 9H-fluoren-9-ylmethyl chloroformate (Fmoc-Cl). researchgate.net This method demonstrated a limit of detection of 2 ng/ml and a lower limit of quantification of 10 ng/ml. researchgate.net The sensitivity of fluorescence detectors can be 10 to 1,000 times higher than that of UV-Vis absorption detectors for suitable molecules. thermofisher.com

Gas Chromatography Techniques for Metabolite Analysis

Gas chromatography (GC) has also been utilized for the analysis of nortriptyline and its metabolites, often in combination with mass spectrometry (GC-MS). These methods typically require derivatization to improve the volatility and thermal stability of the analytes.

One GC-MS method was developed to measure amitriptyline and its metabolites, including this compound, in human plasma. nih.gov This procedure involved the dehydration of the alcohol metabolites to improve their chromatographic properties. nih.gov Another GC method used a nitrogen detector for the simultaneous determination of amitriptyline and nortriptyline in plasma. nih.gov Over the years, various GC-based assays have been developed, employing different columns and detectors to quantify these compounds in biological samples. mdpi.com

Strategies for Stereoisomeric Separation and Quantification

This compound exists as geometric isomers (E and Z), which may exhibit different pharmacological activities and pharmacokinetic properties. researchgate.net Therefore, the ability to separate and quantify these stereoisomers is of significant interest in research.

Advanced chromatographic techniques are essential for this purpose. Chiral stationary phases (CSPs) in either HPLC or GC can be used to resolve enantiomers and diastereomers. diva-portal.org For compounds that are not easily separated on a CSP, pre-column derivatization with a chiral reagent can create diastereomeric derivatives that can then be separated on a standard achiral column. diva-portal.org

Modern LC-MS/MS methods have demonstrated the capability to separate and quantify the E- and Z- isomers of this compound. nih.govnih.gov One such method successfully separated E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline with distinct retention times, allowing for their individual quantification. nih.gov The development of these stereoselective assays is crucial for a deeper understanding of the pharmacology and metabolism of this compound.

Preclinical Research Models and Experimental Approaches for 10-hydroxynortriptyline Studies

In Vitro Systems for Metabolic Investigations

In vitro models are fundamental for elucidating the metabolic pathways of 10-hydroxynortriptyline, identifying the enzymes involved, and assessing its interaction with cellular transport mechanisms.

Human Liver Microsomes and Recombinant Cytochrome P450 Expression Systems

Human liver microsomes are a standard in vitro tool for studying drug metabolism, as they contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. researchgate.netmdpi.comki.se Studies using human liver microsomes have been instrumental in identifying the specific CYP isoforms responsible for the formation of this compound from its parent compound, nortriptyline.

Research has demonstrated that the 10-hydroxylation of nortriptyline is primarily mediated by two key enzymes: CYP2D6, which exhibits high affinity for the substrate, and CYP3A4, which has a lower affinity. nih.gov Kinetic analyses in human liver microsomes revealed biphasic kinetics, confirming the involvement of these two distinct enzymes. nih.gov The high-affinity component of this reaction is selectively inhibited by quinidine, a known CYP2D6 inhibitor, while the low-affinity component is inhibited by ketoconazole, a CYP3A4 inhibitor. nih.gov

Furthermore, investigations using heterologously expressed human CYPs have confirmed these findings. Recombinant systems expressing individual CYP isoforms, such as CYP2D6 and CYP3A4, have shown that these enzymes can metabolize nortriptyline to E-10-hydroxynortriptyline, whereas other isoforms like CYP1A2, CYP2A6, 2B6, 2C9, 2C19, and 2E1 show no detectable activity. nih.gov These recombinant systems allow for the precise determination of the kinetic parameters for each enzyme's contribution to the metabolic pathway.

Studies have also highlighted the stereoselective nature of nortriptyline hydroxylation. In human liver microsomes, the formation of (-)-E-10-hydroxynortriptyline occurs at a higher rate than the (+)-enantiomer. nih.gov This stereospecificity is attributed to CYP2D6, which preferentially catalyzes the formation of the (-)-enantiomer. nih.govnih.gov

Cellular Models for Transporter Activity Assessment

Cellular models are essential for investigating the role of membrane transporters in the disposition of this compound. goettingen-research-online.deuni-goettingen.de The Caco-2 cell line, derived from human colon adenocarcinoma, is a widely used in vitro model for predicting the intestinal absorption of drugs. nih.govevotec.com When cultured as a monolayer, Caco-2 cells differentiate to form tight junctions and express various transporter proteins, mimicking the barrier properties of the intestinal epithelium. nih.gov

These models can be used to assess the permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp). researchgate.netspringernature.com By measuring the transport of the compound from the apical to the basolateral side and vice versa, researchers can calculate an efflux ratio. An efflux ratio greater than two suggests that the compound is actively transported out of the cells. evotec.com

While specific studies focusing solely on this compound in Caco-2 cells are not extensively detailed in the provided results, the methodology is standard for assessing drug absorption and the influence of transporters. nih.govspringernature.commazums.ac.ir For instance, the permeability of various compounds is ranked, and those identified as potential P-gp substrates can be further investigated. springernature.com

In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Characterization

In vivo animal models, particularly rodents, are indispensable for understanding the complete pharmacokinetic and pharmacodynamic profile of this compound in a whole-organism setting.

Rodent Models for Systemic Disposition Studies

Rat models are frequently employed to study the systemic disposition of this compound, including its absorption, distribution, metabolism, and excretion. nih.govbioduro.com Following administration, concentrations of the compound and its metabolites can be measured in various biological matrices such as plasma, urine, and different tissues. nih.govbioduro.com

Studies in rats have shown that after intraperitoneal injection, this compound is actively secreted in the proximal tubules of the kidney. nih.gov This active renal secretion is a key determinant of its elimination. The renal clearance of the compound can vary significantly between individual rats but remains consistent within the same animal over time. nih.gov

Pharmacokinetic studies in rats have also investigated the effects of other drugs on the clearance of this compound. For example, quinidine has been shown to markedly decrease the renal clearance of both total and unbound (E)-10-OH-NT from plasma, indicating an inhibition of its active tubular secretion. nih.gov Propranolol also demonstrates an inhibitory effect, although to a lesser extent. nih.gov In mice, studies with P-glycoprotein knockout models have indicated that amitriptyline and its metabolites, which would include the pathway to this compound, are substrates of P-gp, leading to higher cerebral concentrations in deficient mice. researchgate.net

Assessment of Neurochemical Changes in Brain Regions

Animal models are crucial for investigating the neurochemical effects of this compound in specific brain regions. nih.govscispace.commdpi.com These studies often involve measuring changes in the levels of neurotransmitters and their metabolites.

In a pilot study involving depressed patients, treatment with E-10-hydroxynortriptyline led to a significant decrease in the cerebrospinal fluid (CSF) concentration of 3-methoxy-4-hydroxyphenylglycol (HMPG), a major metabolite of norepinephrine. nih.gov This finding in humans supports in vitro data suggesting that E-10-hydroxynortriptyline inhibits the neuronal uptake of norepinephrine. nih.gov

In rats, studies have examined the binding affinity of this compound to various receptors in the brain. For instance, the major metabolite, E-10-OH-NT, has a significantly lower affinity for muscarinic acetylcholine receptors in the rat brain compared to its parent compound, nortriptyline. nih.gov This suggests that this compound may have fewer anticholinergic side effects. nih.gov While direct measurements of a broad range of neurochemical changes in specific brain regions of rats following this compound administration were not detailed in the provided results, the methodologies for such assessments are well-established. nih.govscispace.com

Behavioral Assays for Investigating Central Effects (e.g., Affective-like Behavior)

Behavioral assays in rodents are used to assess the potential central effects of this compound, including its antidepressant-like and anxiolytic-like properties. nih.gov

The forced swim test is a commonly used behavioral model in rodents to evaluate the efficacy of potential antidepressant compounds. nih.govnhmrc.gov.aunih.gov In this test, animals are placed in a cylinder of water from which they cannot escape. The duration of immobility is measured, and a decrease in immobility time is interpreted as an antidepressant-like effect. nih.gov While specific results for this compound in the forced swim test were not found, this assay is a standard method for preclinical screening of antidepressant activity. medchemexpress.com

Electrocorticogram (ECoG) recordings in rats have been used to evaluate the central effects of E-10-hydroxynortriptyline. nih.gov These studies demonstrated that the compound has clear antidepressant properties, and there is also some evidence to suggest an anxiolytic profile. nih.gov The effects observed with E-10-hydroxynortriptyline were more pronounced than those of the parent drug, nortriptyline, in this particular assay. nih.gov

Application of In Silico Modeling for Metabolic Prediction and Transport

In silico modeling, utilizing computer simulations and computational chemistry, has become an indispensable tool in preclinical drug development for predicting the metabolic fate and transport kinetics of new chemical entities and their metabolites. helsinki.fi These computational approaches allow for the early identification of metabolic liabilities, prediction of metabolite structures, and evaluation of interactions with metabolizing enzymes and transporters. helsinki.finih.gov For this compound, the primary active metabolite of nortriptyline, in silico methods are applied to understand its formation, stereochemistry, and interaction with biological systems. drugbank.compharmgkb.org

The metabolism of the parent compound, nortriptyline, is complex, involving multiple cytochrome P450 (CYP) enzymes, primarily CYP2D6, but also CYP2C19, CYP1A2, and CYP3A4, which catalyze its hydroxylation to form this compound. drugbank.compharmgkb.org The significant inter-individual variability in the activity of these enzymes, particularly the genetic polymorphism of CYP2D6, directly impacts the plasma concentrations of both nortriptyline and this compound. researchgate.netnih.govnih.gov In silico models are crucial for predicting the metabolic consequences of these genetic variations. mdpi.com

Molecular Dynamics and Conformational Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structures and dynamics of the different isomers of this compound. The molecule has two chiral centers, leading to four stereoisomers: (R,E)-, (S,E)-, (R,Z)-, and (S,Z)-10-hydroxynortriptyline. Understanding the distinct conformations of these isomers is critical as they can exhibit different pharmacological and toxicological profiles.

Studies have utilized molecular mechanics calculations and molecular dynamics simulations to examine the conformational preferences and electrostatic potentials of these four isomers in different environments (in vacuo and in aqueous solution). nih.gov Key findings from these simulations reveal significant conformational differences driven by the potential for intramolecular hydrogen bonding. nih.gov

For instance, simulations showed that the (R,E)- and (S,Z)-isomers could form an intramolecular hydrogen bond between the side-chain nitrogen atom and the hydroxyl group. nih.gov This interaction results in a folded conformation where the side chain is positioned over the tricyclic ring system. nih.gov In contrast, the (R,Z)- and (S,E)-isomers did not exhibit this intramolecular hydrogen bonding, leading to more extended side-chain conformations and a stronger negative molecular electrostatic potential around the hydroxyl group. nih.gov These conformational and electronic differences, predicted through in silico modeling, are fundamental to explaining potential variations in receptor binding and enzyme interactions among the isomers.

| Isomer | Intramolecular Hydrogen Bonding (in vacuo) | Side Chain Conformation | Relative Electrostatic Potential around Hydroxyl Group |

|---|---|---|---|

| (R,E)-10-Hydroxynortriptyline | Observed | Folded | Weaker Negative Potential |

| (S,Z)-10-Hydroxynortriptyline | Observed | Folded | Weaker Negative Potential |

| (R,Z)-10-Hydroxynortriptyline | Not Observed | Extended | Stronger Negative Potential |

| (S,E)-10-Hydroxynortriptyline | Not Observed | Extended | Stronger Negative Potential |

Metabolic Pathway and Transporter Interaction Prediction

In silico systems are instrumental in predicting the biotransformation of nortriptyline and the subsequent disposition of its metabolites. helsinki.fi Software tools like ACD/MS Fragmenter and SmartFormula3D can be used to predict the chemical structures of metabolites based on mass spectrometry data. helsinki.fi Furthermore, computational models are developed to predict the likelihood of specific metabolic reactions, such as the α-carbon hydroxylation that produces this compound. acs.org These models analyze structural features of a substrate to estimate its reactivity with CYP enzymes. acs.org

Beyond metabolic prediction, computational modeling is applied to understand the interaction of this compound with membrane transporters. The transport of drugs and their metabolites across cellular membranes is often mediated by transporter proteins like the organic cation transporters (OCTs). uni-goettingen.de In silico studies can model the docking of this compound isomers to the binding sites of transporters like OCT1. uni-goettingen.de Such models help elucidate the mechanisms of stereoselectivity in drug transport, explaining why certain isomers may be transported more efficiently than others. uni-goettingen.de For example, computational modeling has been used to explore the concept of multiple substrate binding sites within OCT1, which could account for observed stereopreferences in transport. uni-goettingen.de Research has also pointed to active secretion of (E)-10-hydroxynortriptyline in the rat kidney, a process that can be inhibited by compounds like quinidine and propranolol, providing a basis for developing in silico transport models. nih.gov

| In Silico Application | Purpose | Examples/Targets | Relevant Findings/Predictions |

|---|---|---|---|

| Metabolite Structure Prediction | To identify biotransformation products from experimental data. helsinki.fi | ACD/MS Fragmenter, SmartFormula3D | Prediction of metabolite structures from mass fragmentation patterns. helsinki.fi |

| Metabolic Reaction Prediction | To predict the likelihood of specific metabolic transformations. acs.org | CYP-mediated hydroxylation models | Identification of structural features influencing the probability of α-carbon hydroxylation. acs.org |

| ADMET Prediction | To estimate pharmacokinetic properties. researchgate.net | SwissADMET, pkCSM online servers | Prediction of absorption, distribution, metabolism, excretion, and toxicity profiles. researchgate.net |

| Transporter Interaction Modeling | To investigate the mechanisms of transport across cell membranes. uni-goettingen.de | Molecular docking with OCT1, OCT2, OCT3 | Elucidation of stereoselective binding and transport; hypothesis of multiple binding sites. uni-goettingen.de |

Future Directions and Emerging Research Paradigms for 10-hydroxynortriptyline

Exploration of Uncharacterized Metabolic Pathways and Enzymes

The biotransformation of nortriptyline to 10-hydroxynortriptyline is a critical step influencing the drug's therapeutic and toxic effects. While the initial hydroxylation step is well-documented, subsequent metabolic pathways, particularly those involving conjugation, remain less defined.

Current Understanding of this compound Formation: The formation of this compound from its parent compound, nortriptyline, is primarily catalyzed by the cytochrome P450 (CYP) enzyme system. drugbank.com Research has identified two key isoforms involved in this process:

CYP2D6 : This is the main enzyme responsible for the 10-hydroxylation of nortriptyline, exhibiting high affinity for the substrate. nih.govg-standaard.nl The activity of CYP2D6 is highly polymorphic, leading to significant interindividual variability in metabolite formation. g-standaard.nl

CYP3A4 : This enzyme also contributes to this compound formation, but with a lower affinity compared to CYP2D6. nih.gov Its role may become more significant when CYP2D6 is saturated or inhibited, or in individuals with multiple copies of the CYP3A4 gene. nih.gov

Uncharacterized Glucuronidation Pathways: Following its formation, this compound undergoes Phase II metabolism, primarily through glucuronic acid conjugation, to form a more water-soluble and readily excretable metabolite, E-10-hydroxynortriptyline-glucuronide. drugbank.commdpi.com This process is mediated by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes crucial for the detoxification and elimination of many drugs and endogenous compounds. mdpi.compgkb.org

However, the specific UGT isoforms responsible for the glucuronidation of this compound have not been fully characterized. mdpi.com The UGT superfamily is complex, with multiple enzymes exhibiting overlapping substrate specificities, which makes the identification of the exact enzymes involved challenging. mdpi.com Future research must focus on identifying the specific UGT1 and UGT2 subfamily members that catalyze this reaction. Pinpointing these enzymes is essential for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce the UGTs responsible for this compound clearance, leading to its accumulation and potential toxicity. While research into UGTs has been less extensive than for CYPs, their importance in drug metabolism is increasingly recognized. mdpi.com

Detailed Investigations of Stereoisomer-Specific Pharmacological Activities

Formation and Plasma Concentrations: The formation of the stereoisomers is highly selective. The hydroxylation to the E-isomer is a key metabolic pathway that is strongly correlated with the polymorphic activity of the CYP2D6 enzyme. nih.gov In contrast, the formation of the Z-isomer does not appear to be linked to CYP2D6 polymorphism. nih.gov This results in significantly different plasma concentrations; the concentration of the E-10-hydroxynortriptyline isomer is typically about 5.5 times higher than that of the Z-10-hydroxynortriptyline isomer in patients. pharmgkb.org

Pharmacokinetic Differences: Studies administering racemic E-10-OH-NT have revealed significant stereoselectivity in its disposition:

Plasma Concentrations and Protein Binding : The plasma concentration of the (-)-enantiomer of E-10-OH-NT was found to be approximately 5-fold higher than that of the (+)-E-10-OH-NT enantiomer. oup.com This is partly explained by differences in plasma protein binding, with the free fraction of the (+)-enantiomer being significantly higher (43.7%) than that of the (-)-enantiomer (28.9%). nih.gov

Clearance : There is evidence of stereoselective transport and clearance. The (-)-enantiomer is actively secreted in the urine, while the (+)-enantiomer is more extensively glucuronidated in the liver. oup.com Furthermore, there appears to be a stereoselective active transport system that removes E-10-OH-NT from the cerebrospinal fluid (CSF) back into the blood, with this efflux being more pronounced for the (-)-enantiomer. nih.gov

Pharmacological Activity: The stereoisomers also differ in their pharmacological activity. (E)-10-Hydroxynortriptyline is an active metabolite, inhibiting the neuronal uptake of norepinephrine with about half the potency of the parent drug, nortriptyline. capes.gov.br However, it exhibits significantly less anticholinergic activity, which is a common source of side effects for tricyclic antidepressants. oup.comcapes.gov.br The trans-isomer is considered to have higher potency than the cis-isomer. drugbank.com The distinct properties of these isomers mean that their relative concentrations can significantly influence both the therapeutic efficacy and the side-effect profile of nortriptyline treatment.

| Feature | E-10-Hydroxynortriptyline | Z-10-Hydroxynortriptyline |

| Formation Link to CYP2D6 | Strong correlation nih.gov | No correlation found nih.gov |

| Relative Plasma Concentration | ~5.5 times higher than Z-isomer pharmgkb.org | Lower than E-isomer pharmgkb.org |

| Primary Enantiomer Formed | (-)-enantiomer via CYP2D6 oup.com | Not specified |

| Pharmacological Activity | Active, ~50% potency of nortriptyline for norepinephrine reuptake inhibition; less anticholinergic oup.comcapes.gov.br | Less characterized, generally considered less potent drugbank.com |

Integration of Multi-Omics Data for Comprehensive Understanding of Variability

The significant interindividual variation in the plasma concentrations of nortriptyline and this compound is a major clinical challenge. Integrating data from multiple "omics" fields, particularly pharmacogenomics and metabolomics, offers a powerful paradigm for understanding and predicting this variability.

Pharmacogenomics of CYP2D6: The most significant factor influencing the ratio of nortriptyline to this compound is the genetic polymorphism of the CYP2D6 gene. nih.govcapes.gov.br Individuals can be classified based on their CYP2D6 genotype, which predicts enzyme activity:

Poor Metabolizers (PMs) : Have two non-functional alleles, leading to significantly reduced metabolism of nortriptyline, higher parent drug concentrations, and lower this compound levels. g-standaard.nlnih.gov

Intermediate Metabolizers (IMs) : Carry alleles that result in decreased enzyme activity. g-standaard.nl

Extensive (Normal) Metabolizers (EMs) : Have normal enzyme activity. nih.gov

Ultrarapid Metabolizers (UMs) : Possess multiple copies of functional CYP2D6 alleles, leading to rapid metabolism, lower nortriptyline concentrations, and higher levels of this compound. g-standaard.nlpharmgkb.org

Studies have demonstrated that the CYP2D6 genotype can account for a substantial portion of the variability in nortriptyline and this compound plasma levels. For instance, one study found that the number of mutated CYP2D6 alleles accounted for 41% of the variability in dose-corrected nortriptyline concentrations and 48% of the variability in the nortriptyline/E-10-hydroxynortriptyline ratio. nih.govcapes.gov.br This genetic information is being incorporated into clinical guidelines to aid in dose selection and to identify patients at risk for non-response (UMs) or toxicity (PMs). pgkb.orgpharmgkb.org

Towards a Multi-Omics Approach: While pharmacogenomics of CYP2D6 is a major step forward, it does not explain all the variability. nih.gov A more comprehensive understanding requires the integration of other data types. Future research will likely involve combining genomic data (e.g., polymorphisms in other CYP enzymes like CYP2C19, UGTs, and drug transporters) with transcriptomic data (gene expression levels) and metabolomic data (quantification of a wide array of metabolites). kcl.ac.ukresearchgate.net This multi-omics approach can help build predictive models that provide a more holistic view of an individual's metabolic capacity, leading to more precise and personalized nortriptyline therapy. nih.govphysiology.org

| CYP2D6 Phenotype | Effect on Nortriptyline (NT) Levels | Effect on this compound (10-OH-NT) Levels | Clinical Implication |

| Poor Metabolizer (PM) | Significantly Increased nih.gov | Significantly Decreased nih.gov | Higher risk of toxicity from parent drug |

| Intermediate Metabolizer (IM) | Increased g-standaard.nl | Decreased g-standaard.nl | May require dose adjustment |

| Extensive (Normal) Metabolizer (EM) | Normal nih.gov | Normal nih.gov | Standard dosing generally appropriate |

| Ultrarapid Metabolizer (UM) | Decreased pharmgkb.org | Increased pharmgkb.org | Higher risk of therapeutic failure; potential for metabolite-related toxicity |

Q & A

Q. How can machine learning improve predictive models of this compound’s therapeutic window in treatment-resistant depression?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.